molecular formula C11H11NO6 B8382564 8-Methoxy-5-nitrochroman-3-carboxylic acid

8-Methoxy-5-nitrochroman-3-carboxylic acid

Cat. No.: B8382564
M. Wt: 253.21 g/mol
InChI Key: XKDOQSPOGDWXNH-UHFFFAOYSA-N
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Description

8-Methoxy-5-nitrochroman-3-carboxylic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-5-nitrochroman-3-carboxylic acid typically involves multiple steps. One common method includes the nitration of a methoxy-substituted benzopyran derivative followed by carboxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts for carboxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and carboxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-5-nitrochroman-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

8-Methoxy-5-nitrochroman-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-5-nitrochroman-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-Nitro-8-methoxy-1,3,3-trimethyl-2H-1-benzopyran-2,2-indole
  • 2H,5H-Pyrano3,2-cbenzopyran-5-one

Uniqueness

8-Methoxy-5-nitrochroman-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

8-methoxy-5-nitro-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H11NO6/c1-17-9-3-2-8(12(15)16)7-4-6(11(13)14)5-18-10(7)9/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

XKDOQSPOGDWXNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])CC(CO2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8-methoxy-5-nitro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid ethyl ester (5.8 g, 21 mmol) in ethanol (150 nL) and 2 M NaOH (15 mL) was heated to reflux for 30 min. The solvent was evaporated in vacuo the residue dissolved in water. Acidification to pH 2 and extraction with ethyl acetate followed by evaporation of the solvent in vacuo gave 4.9 g (94% yield) of the title compound: mp 181-183° C.; EIMS (70 eV) m/z (relative intensity) 253 (55, M+).
Quantity
150 nL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
94%

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